4-methoxy-1H-indazole-3-carboxylic acid CAS number 865887-02-1
4-methoxy-1H-indazole-3-carboxylic acid CAS number 865887-02-1
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes chemical engineering principles with medicinal chemistry insights, focusing on the specific utility and handling of 4-methoxy-1H-indazole-3-carboxylic acid .
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CAS Number: 865887-02-1 Formula: C₉H₈N₂O₃ Molecular Weight: 192.17 g/mol IUPAC Name: 4-methoxy-1H-indazole-3-carboxylic acid[1][2][3]
Executive Summary
4-Methoxy-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[4] Distinguished by the presence of a methoxy group at the C4 position—proximal to the N1-H and C3-carboxyl functionalities—this scaffold offers unique steric and electronic properties compared to the unsubstituted parent indazole. It is a critical intermediate in the development of 5-HT₃ receptor antagonists , kinase inhibitors (specifically targeting VEGFR and SGK1 pathways), and PARP inhibitors . Its amphoteric nature and capacity for hydrogen bonding make it a versatile bioisostere for indole-3-carboxylic acid derivatives.
Chemical Profile & Physicochemical Properties[5][6][7]
Understanding the physicochemical behavior of CAS 865887-02-1 is essential for optimizing reaction conditions and formulation strategies.
| Property | Value / Description | Technical Note |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or diazo impurities. |
| Melting Point | >210 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (dimer formation). |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | The C3-COOH is acidified by the electron-withdrawing pyrazole ring. |
| pKa (Base) | ~1.5 (Predicted) | Protonation occurs at N2; the 4-methoxy group provides slight electron donation, stabilizing the cation relative to unsubstituted indazole. |
| LogP | ~1.4 | Moderate lipophilicity; suitable for CNS-active drug design. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in non-polar solvents (DCM, Hexane) and cold water. |
Synthetic Methodologies
The synthesis of 4-methoxy-1H-indazole-3-carboxylic acid presents specific regiochemical challenges. The 4-methoxy substituent exerts steric pressure on the N1/N2 region, requiring robust cyclization protocols. The most reliable route, validated for scale-up, is the Modified Isatin Ring-Opening/Recyclization (Sandmeyer-Snyder Protocol) .
Primary Route: The Isatin Transformation
This pathway is preferred for its unambiguous regiochemistry, ensuring the carboxyl group is fixed at the C3 position.
Mechanism:
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Hydrolysis: 4-Methoxyisatin is hydrolyzed by strong base to form the acyclic 2-amino-6-methoxyphenylglyoxylic acid.
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Diazotization: The primary amine is converted to a diazonium salt.
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Reduction: In situ reduction (typically using Stannous Chloride, SnCl₂) yields the hydrazine intermediate.
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Cyclization: Spontaneous intramolecular condensation between the hydrazine and the ketone carbonyl forms the indazole core.
Experimental Protocol (Bench Scale)
Note: All steps should be performed in a fume hood due to the generation of nitrous fumes.
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Hydrolysis: Suspend 4-methoxyisatin (1.0 eq) in 10% aqueous NaOH (10 vol). Heat to 50°C until the solution becomes clear (formation of sodium 2-amino-6-methoxyphenylglyoxylate).
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Diazotization: Cool the solution to 0–5°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise. Slowly add this mixture to a pre-cooled solution of concentrated HCl (excess) maintaining internal temp <5°C. Critical: The 4-methoxy group activates the ring; temperature control is vital to prevent side-reactions.
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Reduction: Add a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl dropwise to the diazonium salt slurry at 0°C. Stir for 2 hours.
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Cyclization & Isolation: Allow the mixture to warm to room temperature. The hydrazine intermediate cyclizes to the indazole.[5] The product often precipitates as the free acid or hydrochloride salt. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Synthetic Pathway Visualization
The following diagram illustrates the logic flow and chemical transformation nodes.
Figure 1: Step-wise synthesis via the Isatin route, highlighting critical intermediates.
Medicinal Chemistry Applications
The 4-methoxy-1H-indazole-3-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from its ability to mimic the indole core of serotonin (5-HT) while providing a distinct hydrogen-bond donor/acceptor profile.
Key Therapeutic Areas
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5-HT₃ Receptor Antagonists: The indazole-3-carboxylic acid core is a bioisostere for the indole-3-carboxylic acid found in Tropisetron and Granisetron. The 4-methoxy group introduces steric bulk that can lock the conformation of amide derivatives, potentially enhancing selectivity for the 5-HT₃ receptor over 5-HT₄.
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Kinase Inhibition (VEGFR/PDGFR): Indazoles are potent ATP-competitive inhibitors. The C3-carboxylic acid is often derivatized to an amide to interact with the "hinge region" of the kinase. The 4-methoxy group can occupy the hydrophobic "gatekeeper" pocket or solvent-exposed regions, modulating solubility and metabolic stability.
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PARP Inhibitors: Poly(ADP-ribose) polymerase inhibitors often utilize a carboxamide-substituted aromatic core. The indazole nitrogen (N1-H) mimics the nicotinamide pharmacophore.
Structure-Activity Relationship (SAR) Logic
Why choose the 4-methoxy derivative over the unsubstituted parent?
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Electronic Effect: The methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density of the pyrazole ring, potentially increasing the pKa of N1-H, making it a better hydrogen bond donor.
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Steric Occlusion: The 4-methoxy group is ortho to the C3 position. When the carboxylic acid is converted to an amide (common in drug design), the 4-methoxy group forces the amide carbonyl out of coplanarity or locks it in a specific conformation, reducing entropic penalty upon binding.
Figure 2: SAR rationale for the 4-methoxy substitution pattern.
Handling, Stability, and Safety
Stability Profile
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Thermal: Stable up to ~200°C.
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Light: Indazoles can be photosensitive. Store in amber vials.
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Chemical: The C3-carboxylic acid is prone to decarboxylation under extreme thermal stress (>250°C) or in the presence of copper catalysts. The 4-methoxy ether linkage is generally stable but can be cleaved by strong Lewis acids (e.g., BBr₃) to yield the 4-hydroxy derivative.
Safety Protocols
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GHS Classification: Irritant (Skin/Eye/Respiratory).
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Handling: Use standard PPE (nitrile gloves, safety glasses).
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Specific Hazard: If synthesizing via the diazonium route, ensure strict temperature control to avoid decomposition of the diazo intermediate, which can be energetic.
References
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Snyder, H. R., et al. (1952).[6] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.
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LGC Standards. (2024). Product Sheet: 4-Methoxy-1H-indazole-3-carboxylic Acid (CAS 865887-02-1).[1][2][3] [2]
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PubChem. (2025). Compound Summary: Indazole-3-carboxylic acid.[2][7][5][6][8] (General scaffold reference).
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
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Yamamoto, Y., et al. (2007). [3+2] Cycloaddition Synthesis of Indazoles. Angewandte Chemie International Edition, 46, 3323.[6] (Alternative synthetic route context).
Sources
- 1. Buy Online CAS Number 865887-02-1 - TRC - 4-Methoxy-1H-indazole-3-carboxylic Acid | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 865887-02-1 - TRC - 4-Methoxy-1H-indazole-3-carboxylic Acid | LGC Standards [lgcstandards.com]
- 3. 865887-02-1 4-Methoxy-1H-indazole-3-carboxylic acid AKSci 3579AC [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
